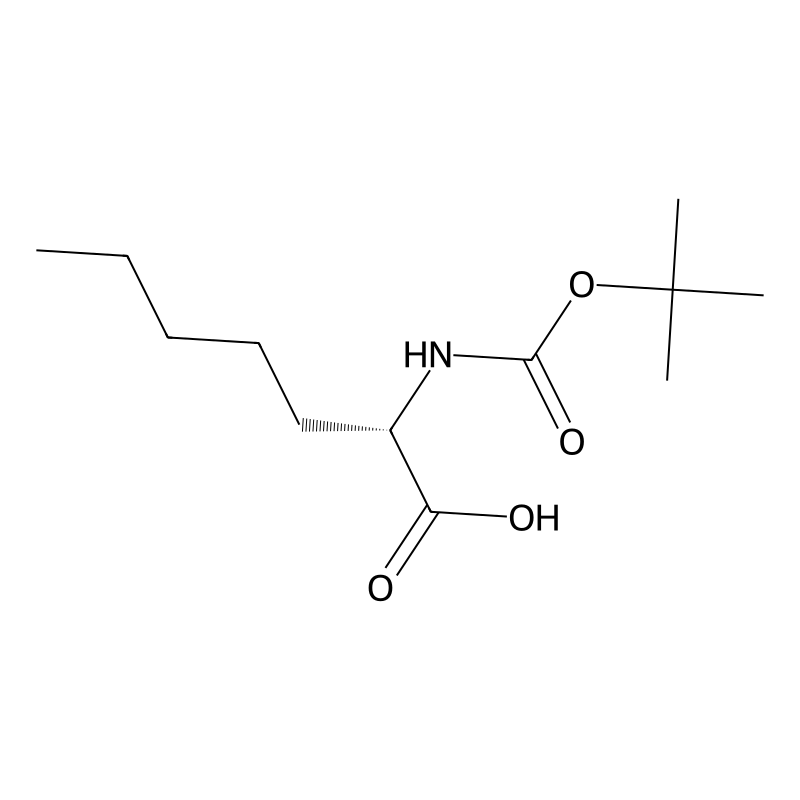

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

(S)-Boc-Ahp-OH is a chiral amino acid derivative. The "S" designation indicates the specific stereochemistry at the second carbon atom. This chirality is crucial for the proper function of peptides and proteins. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality. This allows for the selective coupling of (S)-Boc-Ahp-OH with other amino acids to create peptides with defined sequences. Once the peptide chain is assembled, the Boc group can be removed under specific conditions to reveal the free amine, enabling further modifications or cyclization to form the final peptide product [1].

Here are some resources for further reading on Boc protection and peptide synthesis:

- A textbook chapter on protecting groups in peptide synthesis:

- A research article demonstrating the use of Boc-Ahp for peptide synthesis:

Chemical Biology

(S)-Boc-Ahp-OH can be used as a precursor for the synthesis of more complex molecules with potential biological activity. By incorporating the chiral (S)-Ahp moiety into a larger structure, researchers can explore its impact on target interactions and biological processes. This application often involves attaching the (S)-Boc-Ahp unit to a bioactive scaffold or modifying it further to generate new chemical entities for biological evaluation [2].

Here's an example of a scientific article describing the use of chiral amino acids for chemical probe development:

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, also known as Boc-Lys(Me)2-OH, is a chiral amino acid derivative with the molecular formula and a molecular weight of approximately 245.32 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly utilized in peptide synthesis to protect amino functionalities during

- Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then react with other carboxylic acids or activated esters to form peptides.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: It can react with amines to form amides, facilitating the synthesis of more complex molecules.

These reactions make it a versatile intermediate in organic synthesis and peptide chemistry .

While specific biological activities of (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid have not been extensively documented, compounds with similar structures often exhibit properties related to their chirality and functional groups. Amino acids play crucial roles in biological systems, serving as building blocks for proteins and influencing metabolic pathways. The Boc protecting group allows for selective reactions without interference from the amino group, making it useful in synthesizing biologically active peptides .

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid generally involves the following steps:

- Starting Material: Begin with heptanoic acid or its derivatives.

- Amine Formation: Introduce an amine group via reductive amination or direct amination using appropriate reagents.

- Boc Protection: Protect the amino group by reacting it with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Purification: Purify the resulting compound through recrystallization or chromatography.

This method allows for the efficient formation of the desired amino acid derivative while maintaining the integrity of functional groups .

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is primarily used in:

- Peptide Synthesis: As a protected amino acid, it serves as a building block for synthesizing peptides and proteins.

- Organic Synthesis: It acts as an intermediate in various synthetic pathways, particularly in creating more complex organic molecules.

- Research: Utilized in laboratories for studies related to amino acid behavior and interactions in biochemical systems .

Interaction studies involving (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid typically focus on its role as a substrate or intermediate in enzymatic reactions or its binding affinity with other biomolecules. While specific studies may be limited, its structural properties suggest potential interactions similar to those observed with other amino acids and derivatives.

Several compounds share structural similarities with (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, including:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-2-Aminoheptanoic acid | 65671-53-6 | Lacks Boc protection; free amine available |

| (R)-2-Aminoheptanoic acid | 1142814-17-2 | Enantiomer; different optical activity |

| (S)-Lysine | 56-87-1 | Natural amino acid; no protecting groups present |

The uniqueness of (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid lies in its Boc protection, which allows for selective reactions during peptide synthesis while maintaining stability under various reaction conditions .